molecular formula C9H11N3 B1274638 (1H-Benzoimidazol-2-ylmethyl)-methyl-amine CAS No. 98997-01-4

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Cat. No.: B1274638
CAS No.: 98997-01-4
M. Wt: 161.2 g/mol
InChI Key: DOHYOMCAAAAAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mononuclear copper(II) complex was synthesized using 1,1-bis(1H-benzoimidazol-2-ylmethyl)cyclohexane . Another study reported the synthesis and characterization of two cadmium(II) complexes based on the bidentate ligands 1,1-bis(1H-benzoimidazol-2-ylmethyl)cyclohexane .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, a study conducted vibrational spectroscopy, quantum computational, and molecular docking studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . Another study reported the optimized molecular structure of 1-(1H-Benzoimidazol-2-yl)-N-methylmethanamine .

Scientific Research Applications

Fluorescence Applications

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine derivatives have been explored for their potential in fluorescence applications. Tridentate ligands derived from benzimidazole have been synthesized and investigated for their reactions with rhenium tricarbonyl complexes. These complexes exhibit unique coordination geometries and have been characterized through various spectroscopic methods, demonstrating their potential for fluorescence-based applications (Wei et al., 2006).

Anticancer Compounds

Benzimidazole derivatives, including this compound, have been synthesized as potential anticancer compounds. Their structures were elucidated using physico-chemical techniques, and they were tested for activity against various cancer cell lines. These studies provide insights into the potential use of these compounds in cancer treatment (Ghani & Mansour, 2011).

Germanium(iv) Fluorides Synthesis

The tris(1-ethyl-benzoimidazol-2-ylmethyl)amine (BIMEt3) complex of Ge(ii)2+ has been synthesized using a derivative of this compound. This complex has been used to study the oxidation process to access cationic germanium(iv) fluorides, highlighting its potential in inorganic chemistry research (Suter et al., 2018).

Luminescent Properties in Iridium Complexes

Studies on iridium complexes with ligands derived from this compound have revealed significant luminescent properties. These complexes have shown potential applications in fabricating non-doped electrophosphorescence devices, indicating their importance in materials science and lighting technology (Zhang et al., 2013).

Antihypertensive Activity

Derivatives of this compound have been synthesized and screened for their antihypertensive activity. These studies have shown that specific derivatives exhibit significant antihypertensive effects, suggesting their potential use in the development of new treatments for hypertension (Sharma et al., 2010).

pH Sensors

This compound derivatives have been synthesized and found to exhibit high chemosensor activity with respect to hydrogen cations. These compounds have shown high proton affinity, suggesting their potential use as pH sensors in various applications (Tolpygin et al., 2012).

Antimicrobial Activity

Several studies have focused on synthesizing and testing the antimicrobial activity of this compound derivatives. These compounds have shown effectiveness against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abd El-Meguid, 2014).

Hydrogenation Catalysts

This compound derivatives have been used as catalysts in the homogeneous hydrogenation of alkenes and alkynes. These studies have provided insights into the correlation between the ligand's nature and catalytic activity, contributing to the field of catalysis (Tshabalala & Ojwach, 2018).

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHYOMCAAAAAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390240
Record name (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98997-01-4
Record name (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloromethylbenzimidazole (3.00 g, 18.01 mmol) was dissolved in aqueous methylamine (50 mL, 40 wt % in H2O) at 10° C. under N2. After 30 minutes, the reaction mixture was warmed to room temperature and stirred for 4 hours. Water was added and the mixture extracted with methylene chloride. The organic phase was dried (MgSO4) and concentrated to afford crude product which was purified by HPLC (gradient methanol/methylene chloride) to afford 0.650 g (22%) of pure product as a tan solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Reactant of Route 2
Reactant of Route 2
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Reactant of Route 3
Reactant of Route 3
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Reactant of Route 4
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Reactant of Route 5
Reactant of Route 5
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Reactant of Route 6
Reactant of Route 6
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.